2,6,10-Trimethylundecane

Description

Historical Context and Evolution of Research Perspectives

The study of 2,6,10-trimethylundecane is intrinsically linked to the broader field of geochemistry and petroleum exploration. Initially identified as a component of crude oil and ancient sediments, its presence has been used as a biological marker to correlate oils with their source rocks. researchgate.net Early research focused on its identification and quantification in various geological samples using techniques like gas chromatography-mass spectrometry (GC-MS). dfo-mpo.gc.ca Over time, the perspective on this compound has expanded beyond geochemistry. It is now recognized for its presence in various natural products and its potential applications in other industries. ontosight.ai

Structural Significance within Isoprenoid Hydrocarbon Chemistry

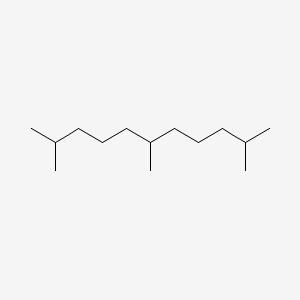

This compound is classified as a C14 acyclic isoprenoid. diva-portal.org Isoprenoids are a large and diverse class of naturally occurring organic compounds derived from the five-carbon isoprene (B109036) unit. The structure of this compound, with its repeating branched methyl groups, is a hallmark of isoprenoid compounds. This specific arrangement of methyl groups provides information about the biological precursors and the diagenetic (post-depositional) processes that have occurred over geological time. For instance, its presence and abundance relative to other isoprenoids like pristane (B154290) and phytane (B1196419) can offer insights into the depositional environment and thermal maturity of source rocks. researchgate.net

The table below provides a summary of the key structural and chemical properties of this compound.

| Property | Value |

| Chemical Formula | C14H30 |

| Molar Mass | 198.394 g/mol chemspider.com |

| Appearance | Colorless, transparent liquid ontosight.ai |

| Classification | Branched-chain alkane, Isoprenoid hydrocarbon ontosight.ai |

Multidisciplinary Research Importance and Objectives

The research importance of this compound extends across several scientific fields:

Geochemistry and Petroleum Geology: It serves as a crucial biomarker for oil-source rock correlation and for understanding the origin and thermal history of petroleum. researchgate.netresearchgate.net The ratio of this compound to other hydrocarbons is used in oil spill fingerprinting to identify the source of contamination. researchgate.netdiva-portal.org

Environmental Science: As a component of petroleum, its presence in the environment is monitored to assess pollution from oil spills. researchgate.net Studies have also investigated its role as an intermediate volatility organic compound (IVOC) that can contribute to the formation of secondary organic aerosols in the atmosphere. copernicus.org

Food and Fragrance Industry: This compound has been identified in some natural products. For instance, it has been found in black walnuts. foodb.ca Its related compound, 2,6,10-trimethyldodecane (B139076) (farnesane), is noted as an antimicrobial agent and is found in various plants. foodb.cachemicalbook.com

Entomology: Research has detected this compound and related compounds in insects, suggesting a role in chemical communication or defense. tandfonline.comresearchgate.net For example, it has been identified in the volatile profiles of rice plants, which can influence the arthropod community. aloki.hu

The following table summarizes some of the key research findings related to this compound across different disciplines.

| Research Area | Key Findings |

| Geochemistry | Used as a biomarker to determine the origin and maturity of crude oils. researchgate.netresearchgate.net |

| Environmental Science | Identified as a component of diesel and crude oil, relevant in oil spill analysis. diva-portal.org |

| Food Science | Found in certain food products like yak milk powder. nih.gov |

| Entomology | Detected in insects such as the giant water bug (Lethocerus indicus). tandfonline.comresearchgate.net |

| Botany | Identified in the volatile compounds of plants like Angelica dahurica. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6,10-trimethylundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30/c1-12(2)8-6-10-14(5)11-7-9-13(3)4/h12-14H,6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDGVETXJWRSGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075069 | |

| Record name | Undecane, 2,6,10-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6864-53-5 | |

| Record name | 2,6,10-Trimethylundecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6864-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecane, 2,6,10-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006864535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecane, 2,6,10-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Approaches for 2,6,10 Trimethylundecane

Total Synthesis Pathways

The total synthesis of 2,6,10-trimethylundecane and its precursors is centered on the stereocontrolled formation of its chiral backbone. Methodologies often involve the coupling of smaller, enantiomerically pure building blocks.

Stereoselective and Enantioselective Synthetic Routes

The construction of the specific stereoisomers of this compound, such as the (2R,6R) isomer required for natural α-tocopherol, relies on the use of chiral pool starting materials or asymmetric catalysis.

A prominent strategy involves a convergent synthesis approach, coupling two smaller chiral synthons. For instance, a C7 and a C8 fragment can be joined to form the C15 backbone, which is then modified. One such synthesis produces key optically active side-chain synthons from (S)-(+)-3-hydroxy-2-methylpropanoic acid, a readily available substance of microbiological origin. In a multi-step process, this starting material is converted into a tosylate derivative, (S)-(+)-3-tert-butoxy-2-methyl-1-propanol p-toluenesulfonate. This C4 synthon is then coupled with a C10 Grignard reagent, (R)-3,7-di-methyl-1-octylmagnesium bromide, which can be derived from the natural product (R)-(+)-pulegone. This coupling reaction yields (2R,6R)-(+)-1-tert-butoxy-2,6,10-trimethylundecane, a direct precursor and protected form of the target structure.

Another route utilizes (R)-(+)-β-chloro-isobutyric acid as the optically active starting material. lookchem.com This is reduced to (R)-(-)-3-chloro-2-methyl-propanol, which is subsequently brominated to give (S)-(+)-1-bromo-3-chloro-2-methyl-propane. lookchem.com This C4 unit is then converted to the C7 synthon, (2R)-(+)-1-chloro-2,6-dimethylheptane. lookchem.com The synthesis continues by converting this heptane (B126788) derivative into a Grignard reagent, which is then reacted with other fragments to build the full undecane (B72203) chain. lookchem.com

A non-iterative formal synthesis of the α-tocopherol side chain has also been developed using a three-step catalytic sequence starting from commercially available alkynes, which efficiently generates the distant 1,5-stereocenters with high diastereocontrol. nih.gov

Biocatalytic Transformations in Compound Synthesis

Chemoenzymatic approaches are pivotal in generating the enantiomerically pure building blocks required for the synthesis of this compound. These methods leverage the high stereoselectivity of enzymes, most commonly lipases, for kinetic resolutions.

One effective method involves the desymmetrization of a prochiral or meso-compound. For example, meso-1,7-diacetoxy-2,6-dimethylheptane can be selectively hydrolyzed using Pseudomonas cepacia lipase (B570770). researchgate.net This enzymatic reaction preferentially cleaves one of the two ester groups, yielding the chiral monoacetate, (2S,6R)-7-acetoxy-2,6-dimethyl-1-heptanol, with high enantiomeric excess. researchgate.net This monoacetate is then converted through several chemical steps into the C14 synthon, (2R,6R)-2,6,10-trimethyl-1-undecanol. researchgate.net

Kinetic resolution of racemic alcohols is another widely used chemoenzymatic strategy. For instance, a racemic chroman compound, a key component for Vitamin E synthesis, was resolved via enantioselective transesterification using Amano PS lipase from Burkholderia cepacia. libretexts.org This enzymatic acylation selectively acetylates one enantiomer, allowing for the separation of the fast-reacting enantiomer from the unreacted one. Such resolved intermediates are then coupled with the synthesized side chain. While this specific example resolves the chroman moiety, the principle is broadly applied to the synthesis of chiral alcohol precursors for the side chain itself. The use of hydrolases, such as lipases and esterases, for the kinetic resolution of racemic alcohols and amines is a well-established and powerful tool in organic synthesis. researchgate.net

Reaction Mechanisms and Precursor Chemistry

The assembly of the this compound carbon skeleton frequently employs carbon-carbon bond-forming reactions, with the Grignard reaction being a cornerstone of this chemistry.

Precursor Chemistry: The synthesis relies on the preparation of key chiral building blocks, or synthons. As detailed previously, these precursors are often derived from the chiral pool or prepared via asymmetric or biocatalytic methods. Key precursors include:

(R)-1-bromo-2,6-dimethylheptane : A C7 fragment.

(S)-(+)-1-bromo-3-chloro-2-methyl-propane : A versatile C4 building block. lookchem.com

(R)-(+)-4-tert-butoxy-3-methyl-1-butanol p-toluenesulfonate : A protected C5 alcohol ready for coupling. chembk.com

(2S,6R)-7-acetoxy-2,6-dimethyl-1-heptanol : A C9 synthon obtained via enzymatic desymmetrization. researchgate.net

Reaction Mechanisms: The central reaction for coupling these precursors is the Grignard reaction. researchgate.netpearson.com The mechanism involves the formation of an organomagnesium halide (Grignard reagent) by reacting an alkyl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran. nih.gov This reagent essentially behaves as a carbanion (R⁻), making it a potent nucleophile and a strong base. researchgate.net

In the context of this compound synthesis, an alkyl magnesium halide (e.g., derived from (R)-1-bromo-3,7-dimethyloctane) acts as the nucleophile. It attacks an electrophilic carbon center on the other synthon, such as the carbon bearing a good leaving group like a tosylate (-OTs) or a halide. chembk.com This nucleophilic substitution reaction (specifically, an SN2-type displacement) forms a new carbon-carbon bond, linking the two fragments. The use of a copper catalyst, such as tetrachlorocuprate, can facilitate this type of coupling between a Grignard reagent and another alkyl halide or tosylate. researchgate.net

The following table summarizes a typical coupling step:

| Nucleophile (from Precursor 1) | Electrophile (from Precursor 2) | Key Reaction Type | Product |

| (R)-3,7-di-methyl-1-octylmagnesium bromide | (S)-(+)-3-tert-butoxy-2-methyl-1-propanol p-toluenesulfonate | Grignard Coupling (SN2) | (2R,6R)-(+)-1-tert-butoxy-2,6,10-trimethylundecane |

Strategies for Analogue Derivatization

While this compound is primarily synthesized as an intermediate, strategies exist for its derivatization to produce structural analogues with different functional groups. These analogues can be used as standards in geochemical studies or as building blocks for other complex molecules. As a saturated alkane, its reactivity is generally limited, but functionalization can be achieved under specific conditions. libretexts.org

Oxidation: Alkanes can undergo oxidation to introduce oxygen-containing functional groups. The autoxidation of branched alkanes like pristane (B154290) (2,6,10,14-tetramethylpentadecane) at elevated temperatures leads to a mixture of products, including alcohols and ketones, formed via radical attack on tertiary and secondary C-H bonds. researchgate.net A study on the oxidation of the related compound squalane (B1681988) identified products such as 2,6-dimethylundecan-2-one, indicating that oxidative cleavage and functionalization occur. researchgate.net Controlled oxidation could thus convert this compound into various alcohols (e.g., 2,6,10-trimethylundecan-x-ol) and ketones.

Halogenation: Free radical halogenation is a classic reaction of alkanes where a hydrogen atom is substituted by a halogen (e.g., chlorine or bromine) upon exposure to UV light or heat. libretexts.org This reaction is typically not very selective on complex alkanes, leading to a mixture of halogenated isomers. However, it provides a pathway to introduce a functional group that can be further elaborated. For example, a chlorinated derivative like (2R,6R)-1-chloro-2,6,10-trimethylundecane is itself a key intermediate that can be synthesized and used for further reactions. lookchem.com

Alkene Formation: Derivatization can also involve creating unsaturation. For example, the synthesis of (S)-(-)-2,6,10-trimethylundec-2-ene has been reported as an analogue of an insect pheromone. This typically involves starting with a functionalized precursor, such as an alcohol, and performing a dehydration reaction. Another identified product from the autoxidation of pristane was 2,6,10-trimethylundec-1-ene, demonstrating that elimination reactions can lead to alkene analogues. researchgate.net

The following table outlines potential derivatization strategies:

| Reaction Type | Reagents/Conditions | Potential Analogue Product(s) |

| Oxidation | O₂, heat | 2,6,10-trimethylundecanols, 2,6,10-trimethylundecanones |

| Halogenation | Cl₂ or Br₂, UV light/heat | Chloro- or Bromo-2,6,10-trimethylundecanes |

| Dehydrogenation/Elimination | Catalytic processes/Elimination from alcohol precursor | 2,6,10-trimethylundecenes |

| Alkylation | Alkylating agents, Lewis acid | e.g., 3-Ethyl-2,6,10-trimethylundecane |

Occurrence and Biogeochemical Pathways of 2,6,10 Trimethylundecane

Natural Biogenic Sources and Metabolites

Microbial and Fungal Metabolic Pathways

Fungi are recognized for their extensive metabolic capabilities, enabling them to break down a wide array of organic materials and synthesize a diverse range of natural products. researchgate.net These metabolic pathways, which can involve genes physically linked in clusters on chromosomes, are fundamental to the various ecological strategies employed by fungi. researchgate.net The evolution of this metabolic diversity is driven by processes such as gene duplication and horizontal gene transfer, with gene duplication being the more dominant and consistent driver of metabolic innovation across different fungal lineages. researchgate.netplos.org

Within this context, certain fungi have been identified to produce or metabolize branched-chain alkanes like 2,6,10-trimethylundecane. For instance, the biocontrol fungus Pochonia chlamydosporia has been shown to emit a variety of volatile organic compounds (VOCs), including branched alkanes. nih.gov The production of these fungal VOCs can be influenced by factors such as the age of the fungus and the substrate it grows on. nih.gov

Studies on fungal metabolism have revealed a high degree of complexity and redundancy in their metabolic pathways. nih.gov For example, the pentose (B10789219) catabolic pathway in Aspergillus niger involves more enzymes than initially thought, highlighting the robustness of fungal metabolic networks. nih.gov This complexity extends to the metabolism of xenobiotics, where fungi like Cunninghamella elegans can biotransform compounds through various reactions, including hydroxylation and methylation. jmb.or.kr While direct metabolic pathways for the synthesis of this compound are not extensively detailed in the provided results, the presence of related branched alkanes in fungal volatilomes suggests their production through fungal metabolic processes. For example, metabolite profiling of Ceratobasidium species infected with mycoviruses showed the presence of 3-Ethyl-2,6,10-trimethylundecane, indicating its involvement in the fungus-virus interaction. murdoch.edu.au

Plant Volatile Organic Compound Emissions

Plants are a significant source of a wide variety of volatile organic compounds (VOCs), which play crucial roles in their defense mechanisms and communication. researchgate.net The emission of these compounds can be induced by various biotic and abiotic stresses, such as herbivory, wounding, high light, and temperature fluctuations. researchgate.netnih.gov The profile of emitted VOCs can change in response to specific stressors, providing a potential indicator of the plant's physiological state. researchgate.net

The branched-chain alkane this compound and its related compounds have been identified as components of the volatile emissions from several plant species, often in response to herbivore damage. For example, rice plants (Oryza sativa) have been observed to release a blend of VOCs, including compounds like 2,6,10-trimethyldodecane (B139076) and 2,6,10-trimethyltridecane, when infested with insects such as the yellow stem borer (Scirpophaga incertulas). aloki.hu The composition of these herbivore-induced plant volatiles (HIPVs) can vary depending on the developmental stage of the plant and the location. aloki.hu

Research on Trifolium pratense (red clover) has also documented the emission of volatile organic compounds after herbivory under both laboratory and field conditions. aloki.hu While the specific compound this compound is not explicitly mentioned in the abstract, the study highlights the general phenomenon of VOC release upon herbivore attack. aloki.hu The release of these compounds is a natural defense mechanism that can influence the surrounding arthropod community. aloki.hu

Animal Chemical Ecology and Metabolite Profiling

In the realm of animal chemical ecology, volatile and semi-volatile organic compounds play a critical role in communication, including scent marking. Recent studies on the chemical signals of giant pandas (Ailuropoda melanoleuca) have identified a diverse array of metabolites in their scent marks. nih.gov

Metabolome analysis of these scent marks using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) revealed the presence of numerous compounds, including a derivative of this compound. Specifically, 3-ethyl-2,6,10-trimethylundecane was detected in the scent marks. nih.gov

Further investigation into the microbiome of the scent marking sites indicated significant correlations between certain bacterial taxa and the identified metabolites. For instance, the abundance of the bacterial genus Allobranchiibius and Rhodanobacter showed a positive correlation with the presence of 3-ethyl-2,6,10-trimethylundecane. Conversely, the genera Lysobacter, unidentified_RBG-13-46-9, and unidentified_TSAC18 exhibited a negative correlation with this compound. nih.gov This suggests a potential role of the skin or gut microbiome in the production or modification of the chemical signals used by giant pandas. nih.gov

Marine Organism Chemodiversity

Information specifically detailing the presence and role of this compound in marine organism chemodiversity is not extensively available in the provided search results. While marine organisms are known to produce a vast array of unique chemical compounds, the specific focus of the provided literature does not cover the occurrence of this particular alkane in the marine environment.

Geogenic and Anthropogenic Sources

Formation in Industrial Processes and Lubricant Systems

The presence of this compound in industrial settings is primarily linked to its role as a component of petroleum-based products and its formation through the degradation of lubricants. This branched alkane is both intentionally synthesized for specific applications and unintentionally formed as a byproduct of high-temperature industrial processes.

Presence in Petroleum Refining

This compound is a naturally occurring component of crude oil and is consequently found in various refined petroleum products. ontosight.ai During the fractional distillation of crude oil, it is separated along with other hydrocarbons of similar boiling points. diva-portal.org As a result, it can be detected in middle distillate fuels such as diesel and as a component in the formulation of some lubricating oils. ontosight.aidiva-portal.org Its presence in these products makes it a useful biomarker for forensic analysis in cases of oil spills, where diagnostic ratios of this compound to other compounds can help in identifying the source of the contamination. diva-portal.org

Industrial Synthesis

For commercial use, this compound can be produced through various synthetic pathways. One common industrial method involves the oxidation, etherification, and subsequent cleavage of primary fatty alcohols. chembk.com The resulting intermediate undergoes dehydration and further cleavage to yield the final product. chembk.com Another synthetic route involves the downstream processing of related compounds, such as the hydrogenation of 2,6,10-trimethyldodecane. chembk.com

Furthermore, specific stereoisomers of derivatives of this compound are synthesized as key intermediates in the production of other complex molecules. For instance, a process for the preparation of (2R,6R)-1-chloro-2,6,10-trimethylundecane has been patented as a crucial step in the synthesis of (R,R,R)-alpha-tocopherol (a form of Vitamin E). epo.org This highlights the established industrial capability for constructing the specific carbon backbone of this compound.

Formation as a Lubricant Degradation Product

Lubricating oils, particularly those with hydrocarbon base stocks, are subjected to significant thermal and oxidative stress during operation in machinery. mdpi.com These high-temperature conditions can lead to the degradation of the lubricant's constituent molecules, including long-chain and branched alkanes. mdpi.comresearchgate.net The thermal cracking of larger hydrocarbon chains results in the formation of a complex mixture of smaller, more volatile compounds, including a variety of branched alkanes. mdpi.commdpi.com

Studies on the thermal degradation of synthetic and semi-synthetic engine oils have confirmed the formation of a range of linear and branched hydrocarbons as degradation products. mdpi.com While not always explicitly identified in every study, the fundamental mechanisms of random chain scission and isomerization support the formation of compounds like this compound from larger hydrocarbon precursors.

Research on the autoxidation of squalane (B1681988) (2,6,10,15,19,23-hexamethyltetracosane), a branched alkane often used as a model for lubricant base oil, provides further insight. When heated to 170°C, squalane degrades into a series of smaller branched alkanes, including 2,6-dimethylnonane (B96766) and 2,6,10-trimethyltetradecane. researchgate.net The formation of these structurally related compounds strongly suggests that similar degradation pathways involving the cleavage of carbon-carbon bonds in larger branched hydrocarbons present in lubricants are a source of this compound.

The following table summarizes the contexts in which this compound is formed or found in industrial processes and lubricant systems.

| Context | Role/Formation of this compound | Relevant Processes | Significance |

| Petroleum Refining | A natural component of crude oil. | Fractional distillation, Cracking. diva-portal.org | Present in fuels (e.g., diesel) and lubricating oil formulations. ontosight.aidiva-portal.org |

| Industrial Synthesis | Intentionally produced for specific uses. | Oxidation and cleavage of fatty alcohols; Hydrogenation of related alkanes. chembk.comchembk.com | Used in the production of lubricants, detergents, and as a chemical intermediate. ontosight.aichembk.com |

| Lubricant Degradation | A breakdown product of larger hydrocarbons. | Thermal and oxidative degradation (autoxidation) at high temperatures. mdpi.comresearchgate.net | Its presence can indicate the extent of lubricant aging and degradation. |

Advanced Analytical Techniques for 2,6,10 Trimethylundecane Characterization and Detection

Chromatographic Separation Methodologies

Chromatography is a fundamental technique for the separation of 2,6,10-trimethylundecane from other components in a mixture. The principle lies in the differential partitioning of the analyte between a stationary phase and a mobile phase. Gas chromatography is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.

Gas chromatography (GC) is the premier separation technique for volatile compounds such as this compound. The choice of the capillary column's stationary phase is a critical parameter that dictates the separation selectivity. For non-polar compounds like alkanes, separation is primarily governed by boiling points. sigmaaldrich.com

Non-polar stationary phases, such as those composed of poly(dimethyl siloxane), are commonly employed for the analysis of hydrocarbons. sigmaaldrich.com On these columns, compounds generally elute in order of increasing boiling point. Therefore, this compound would be separated from other alkanes based on differences in their boiling points.

The physical dimensions of the capillary column, including its length, internal diameter (I.D.), and film thickness, also play a crucial role in the separation efficiency. Longer columns provide higher resolution, allowing for the separation of closely eluting compounds. Narrower I.D. columns (e.g., 0.25 mm) offer a good balance between efficiency and sample capacity for many applications. sigmaaldrich.com Thicker films can increase the retention of volatile analytes, which can be advantageous for their separation.

For complex mixtures containing numerous branched alkane isomers, specialized column technologies may be necessary. For instance, novel stationary phases, such as tubular metal-organic frameworks, have demonstrated the ability to separate linear and branched alkanes based on a combination of host-guest interactions and adsorption effects. nih.gov Functionalized multi-walled carbon nanotubes have also been explored as stationary phases for the separation of alkanes and their isomers. nih.gov

The following table summarizes key GC column parameters and their impact on the separation of alkanes:

| Column Parameter | Effect on Separation | Relevance for this compound |

|---|---|---|

| Stationary Phase Polarity | Dictates selectivity based on intermolecular interactions. Non-polar phases separate based on boiling point. sigmaaldrich.com | Non-polar phases are ideal for separating this compound from other hydrocarbons. |

| Column Length | Longer columns provide higher resolution and better separation of complex mixtures. | Beneficial for resolving this compound from structurally similar isomers. |

| Internal Diameter (I.D.) | Narrower columns offer higher efficiency, while wider columns have greater sample capacity. sigmaaldrich.com | A 0.25 mm I.D. often provides a good compromise for routine analysis. |

| Film Thickness | Thicker films increase retention, which can be useful for separating highly volatile compounds. | May be adjusted to optimize the retention time of this compound. |

High-resolution capillary gas chromatography is indispensable for the analysis of complex hydrocarbon mixtures that may contain this compound alongside numerous other isomers. The high efficiency of capillary columns, characterized by a large number of theoretical plates, enables the separation of compounds with very similar boiling points.

The elution of methyl-branched alkanes on non-polar capillary columns follows predictable patterns. unl.edu The retention time is influenced by the carbon number of the main chain and the position of the methyl branches. To aid in the identification of these compounds, the Kovats retention index (I) system is widely used. This system normalizes retention times to those of n-alkanes, providing a more consistent value across different chromatographic systems and conditions. researchgate.net The NIST WebBook provides retention index data for this compound on a non-polar column, which can be a valuable tool for its identification. nist.gov

In a study of volatile compounds in yak milk powder, 3-ethyl-2,6,10-trimethylundecane, a structurally related compound, was identified using high-resolution capillary GC coupled with mass spectrometry. mdpi.com This demonstrates the capability of the technique to separate and identify complex branched alkanes in intricate food matrices.

Spectrometric Detection and Identification Strategies

While chromatography separates the components of a mixture, spectrometry is required for their detection and structural elucidation. Mass spectrometry is the most powerful and widely used detection technique in conjunction with gas chromatography for the analysis of volatile organic compounds.

In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The most common ionization technique for GC-MS is electron ionization (EI), where high-energy electrons bombard the analyte molecules. uni-saarland.de This process typically results in the formation of a molecular ion (M+•), which is the intact molecule with one electron removed, and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and serves as a "fingerprint" for identification.

For branched alkanes like this compound, the molecular ion peak may be weak or even absent in the 70 eV EI mass spectrum due to the high degree of fragmentation. whitman.edumsu.edu Fragmentation tends to occur preferentially at the branching points, as this leads to the formation of more stable secondary or tertiary carbocations. whitman.edu The loss of the largest alkyl group at a branch point is often a favored fragmentation pathway. whitman.edu The resulting mass spectrum will show a series of peaks corresponding to these fragment ions. The interpretation of this fragmentation pattern allows for the determination of the branching locations within the alkane chain. whitman.edu

Publicly available spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, contain reference spectra for a vast number of compounds, including this compound. wiley.comsisweb.com By comparing the experimentally obtained mass spectrum of an unknown compound to the spectra in these libraries, a confident identification can be made. The NIST WebBook is a valuable resource for accessing the mass spectrum of this compound. nist.gov

The coupling of gas chromatography with tandem mass spectrometry (GC-MS/MS) provides an even higher level of selectivity and sensitivity for the analysis of this compound in complex matrices. In a tandem mass spectrometer, a specific ion (a precursor ion) from the initial mass spectrum is selected and then subjected to further fragmentation to produce a set of product ions. This process is known as collision-induced dissociation (CID).

One powerful GC-MS/MS technique is multiple reaction monitoring (MRM). osti.gov In MRM, the mass spectrometer is set to monitor specific precursor-to-product ion transitions that are characteristic of the target analyte. This technique significantly reduces chemical noise and matrix interferences, leading to improved signal-to-noise ratios and lower detection limits. The use of MRM has been successfully applied to the analysis of branched and isoprenoid hydrocarbons in geological samples, demonstrating its utility for the selective detection of these compounds in complex mixtures. osti.gov

The following table outlines the principles of MS and MS/MS for the analysis of this compound:

| Technique | Principle | Application for this compound |

|---|---|---|

| Mass Spectrometry (MS) | Ionization of the molecule followed by separation of ions based on their mass-to-charge ratio. The fragmentation pattern provides structural information. uni-saarland.de | Provides a characteristic "fingerprint" for the identification of this compound, often by comparison to spectral libraries. wiley.com |

| Tandem Mass Spectrometry (MS/MS) | Selection and further fragmentation of a specific precursor ion to generate product ions. This provides enhanced selectivity. | Used in techniques like Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification of this compound in complex samples. osti.gov |

Sample Preparation and Enrichment Protocols

Sample preparation is a critical step in the analytical workflow, as it aims to isolate and concentrate the target analyte from the sample matrix, thereby improving the sensitivity and accuracy of the analysis. For a volatile compound like this compound, a variety of techniques can be employed depending on the nature of the sample (e.g., environmental, biological).

One of the most common techniques for the analysis of volatile organic compounds (VOCs) in liquid or solid samples is headspace analysis . thermofisher.com In this method, the sample is placed in a sealed vial and heated to allow the volatile components to partition into the gaseous phase (the headspace) above the sample. A portion of this headspace is then injected into the GC-MS system for analysis. perlan.com.pl

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that is both fast and versatile. sigmaaldrich.com It utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. The fiber is exposed to the sample or its headspace, and the analytes adsorb onto the coating. The fiber is then transferred to the GC injector, where the analytes are thermally desorbed onto the column. thermofisher.com SPME is widely used for the analysis of VOCs in various matrices, including water and air. mdpi.comuwaterloo.ca The choice of fiber coating is crucial and depends on the polarity and volatility of the target analytes. For a non-polar compound like this compound, a non-polar coating such as polydimethylsiloxane (B3030410) (PDMS) would be appropriate.

For samples where the analyte concentration is very low, an enrichment step may be necessary. Nitrogen blowdown evaporation is a common technique used to concentrate analytes by evaporating the solvent from a sample extract under a gentle stream of nitrogen gas. organomation.com This method is effective for concentrating non-volatile and semi-volatile compounds.

The selection of the appropriate sample preparation protocol is essential for achieving reliable and accurate results in the analysis of this compound.

Headspace Solid-Phase Microextraction (HS-SPME) Techniques

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely used for the analysis of volatile and semi-volatile organic compounds like this compound. researchgate.netresearchgate.netmdpi.com The method is based on the partitioning of analytes between the sample matrix, the headspace (gaseous phase) above the sample, and a coated fiber that adsorbs or absorbs the target compounds. mdpi.comiu.edu This approach combines extraction and pre-concentration into a single step, simplifying sample preparation. helsinki.firesearchgate.net

The efficiency of HS-SPME is influenced by several key parameters that must be optimized for the specific analyte and matrix. mdpi.comnih.gov These include the type of fiber coating, extraction time and temperature, and sample agitation. nih.govacs.org For hydrocarbons such as this compound, a common choice of fiber is a tri-phase polydimethylsiloxane/carboxen/divinylbenzene (PDMS/CAR/DVB) coating, which is effective for a broad range of volatile compounds. mdpi.comnih.gov

The extraction process involves placing the sample in a sealed vial and allowing the volatile compounds to equilibrate with the headspace, a process often accelerated by heating and agitation. iu.edu The SPME fiber is then exposed to this headspace for a defined period to adsorb the analytes. mdpi.com Following extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis, typically by mass spectrometry (MS). mdpi.comnih.gov

Table 1: Key Parameters in HS-SPME Optimization for Volatile Hydrocarbons

| Parameter | Description | Typical Conditions for Hydrocarbons | Rationale |

| Fiber Coating | The stationary phase coated on the fused-silica fiber that extracts analytes. | Divinylbenzene/Carboxen/ Polydimethylsiloxane (DVB/CAR/PDMS) | Offers a broad range of selectivity for volatile and semi-volatile compounds. nih.gov |

| Extraction Temp. | The temperature at which the sample is equilibrated and extracted. | 40-60 °C | Increases the vapor pressure of semi-volatile compounds, enhancing their transfer to the headspace. nih.govnih.gov |

| Extraction Time | The duration the fiber is exposed to the sample headspace. | 20-50 minutes | Allows for sufficient partitioning of the analyte from the headspace to the fiber coating to reach equilibrium or near-equilibrium. mdpi.comnih.gov |

| Agitation | Shaking or stirring of the sample during extraction. | 250 rpm | Facilitates the mass transfer of analytes from the sample matrix to the headspace. mdpi.com |

| Desorption Temp. | The temperature of the GC inlet used to release analytes from the fiber. | 250-270 °C | Ensures rapid and complete transfer of analytes from the SPME fiber to the GC column. mdpi.comnih.gov |

Solid Phase Extraction (SPE) for Complex Matrix Isolation

Solid-phase extraction (SPE) is a widely used sample preparation technique designed for the rapid and selective cleanup and concentration of analytes from complex matrices prior to chromatographic analysis. americanlaboratory.comyoutube.comsigmaaldrich.com The methodology is particularly valuable for isolating compounds like this compound from challenging samples such as petrochemical residues, wastewater, and biological fluids. americanlaboratory.comyoutube.com SPE is more efficient and environmentally friendly than traditional liquid-liquid extraction (LLE) as it reduces solvent consumption and is less time-consuming. americanlaboratory.com

The SPE process involves passing a liquid sample through a cartridge containing a solid adsorbent (sorbent). The target analyte is retained on the sorbent while the matrix interferences are washed away. The purified analyte is then eluted with a small volume of a strong solvent. youtube.com The choice of sorbent is critical and depends on the polarity of the analyte and the matrix. For non-polar compounds like this compound extracted from aqueous matrices, non-polar sorbents such as C18 (octadecyl) or polymeric phases are commonly employed. youtube.com

The five essential steps in a typical SPE procedure are:

Conditioning: The sorbent is treated with a solvent to wet the packing material and create an environment suitable for analyte retention.

Sample Loading: The sample solution is passed through the cartridge, and the analyte adsorbs to the sorbent.

Washing: Impurities and weakly bound matrix components are removed by rinsing the cartridge with a solvent that does not elute the analyte of interest.

Drying: Residual water is removed from the sorbent bed, which is crucial for some elution solvents and subsequent GC analysis.

Elution: The retained analyte is desorbed and collected by passing a strong solvent through the cartridge.

This process effectively removes interfering substances like lipids, pigments, and polar compounds, leading to a cleaner extract and improved analytical performance. nih.govresearcher.life

Table 2: Typical SPE Protocol for Isolation of Hydrocarbons from Water Samples

| Step | Procedure | Purpose |

| Sorbent Selection | C18 or Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent | Provides non-polar interactions to retain hydrocarbons. sigmaaldrich.comyoutube.com |

| Conditioning | Sequential rinse with a strong solvent (e.g., hexane), a mid-polarity solvent (e.g., methanol), and finally, reagent water. | Activates the sorbent functional groups for reproducible analyte retention. |

| Sample Loading | The aqueous sample is passed through the conditioned cartridge at a controlled flow rate. | Adsorption of this compound and other hydrophobic compounds onto the sorbent. |

| Washing | The cartridge is rinsed with a methanol/water mixture. | To remove polar and moderately polar matrix interferences. youtube.com |

| Elution | The analyte is eluted with a non-polar solvent like hexane (B92381) or dichloromethane. | Desorption of the target hydrocarbon from the sorbent for collection. |

Application of Biomarker Analysis and Diagnostic Ratios

In environmental forensics, particularly for oil spill identification, specific chemical compounds known as biomarkers are used to fingerprint the source of contamination. rsc.orgresearchgate.net These compounds are resistant to environmental degradation (weathering) and their relative distributions are characteristic of a specific crude oil source. nih.gov Isoprenoid alkanes, including this compound, are valuable biomarkers in these investigations.

Diagnostic ratios are calculated from the concentrations of specific, carefully selected pairs of biomarkers. researchgate.netresearchgate.net By comparing these ratios in a spilled oil sample to those from potential source oils, a match can be confirmed or refuted. rsc.orgwitpress.com The internationally recognized method for oil source identification, developed by the European Committee for Standardization (CEN), relies heavily on the analysis of such biomarker ratios using GC-MS. rsc.orgnih.gov

While the ratios of pristane (B154290) (2,6,10,14-tetramethylpentadecane) to phytane (B1196419) (2,6,10,14-tetramethylhexadecane) (Pr/Ph), and the ratios of these isoprenoids to adjacent n-alkanes (e.g., n-C17/Pristane and n-C18/Phytane), are among the most common diagnostic indices, other isoprenoids can also provide valuable information. witpress.com The abundance of this compound relative to other hydrocarbons can serve as an additional data point in the comprehensive fingerprint of an oil sample. The selection of robust ratios that are resistant to changes from weathering processes like biodegradation and photo-oxidation is critical for accurate source identification. nih.govresearchgate.net

Table 3: Common Diagnostic Ratios in Oil Spill Fingerprinting

| Ratio | Compound 1 | Compound 2 | Significance |

| Pr/Ph | Pristane | Phytane | Indicates the redox conditions of the source rock environment during petroleum formation. Highly resistant to weathering. witpress.com |

| n-C17/Pr | n-Heptadecane | Pristane | Can indicate the extent of biodegradation, as n-alkanes are typically more susceptible to microbial degradation than isoprenoids. researchgate.netwitpress.com |

| n-C18/Ph | n-Octadecane | Phytane | Similar to n-C17/Pr, this ratio is sensitive to biodegradation and provides information on the weathering state of the oil. researchgate.netwitpress.com |

Environmental Fate, Transport, and Transformation Processes of 2,6,10 Trimethylundecane

Biotic Degradation Pathways

Biotic degradation is a key process for the removal of 2,6,10-trimethylundecane from soil and aquatic environments. A diverse range of microorganisms have evolved enzymatic machinery to utilize alkanes as a source of carbon and energy.

The biodegradation of branched alkanes like this compound is a well-documented process carried out by various bacteria and fungi. bg.ac.rsresearchgate.net Genera such as Rhodococcus, Pseudomonas, and Mycobacterium are known for their ability to degrade complex hydrocarbons. dntb.gov.ua

The initial step in the aerobic biodegradation of this compound typically involves the oxidation of a terminal methyl group by a monooxygenase enzyme, leading to the formation of the corresponding primary alcohol. This alcohol is then further oxidized to an aldehyde and then to a carboxylic acid. The resulting fatty acid can then enter the beta-oxidation pathway for complete mineralization.

Alternatively, sub-terminal oxidation can occur, where the hydroxylation takes place at a non-terminal carbon atom. For branched alkanes, the presence of methyl groups can influence the site of enzymatic attack.

Table 2: Key Microbial Genera in Branched Alkane Biodegradation

| Microbial Genus | Degradation Capability | Typical Environment |

|---|---|---|

| Rhodococcus | Degrades a wide range of alkanes, including branched and isoprenoid structures. dntb.gov.ua | Soil, aquatic environments, and contaminated sites. |

| Pseudomonas | Known for its metabolic versatility and ability to degrade various hydrocarbons. | Ubiquitous in soil and water. |

| Mycobacterium | Capable of degrading complex branched alkanes like pristane (B154290) and phytane (B1196419). | Soil and sediments. |

Isoprenoid alkanes, a class of branched alkanes to which this compound is structurally related, are important biomarkers in geochemistry. kemdikbud.go.idmdpi.com Their presence and distribution in sediments and crude oils can provide valuable information about the origin of organic matter, the depositional environment, and the thermal history of the source rock. cup.edu.cn

While this compound itself is not as commonly cited as a biomarker as pristane or phytane, its occurrence in environmental samples can be indicative of petroleum contamination or contributions from specific biological sources. The microbial degradation of this compound is a component of the carbon cycle, contributing to the turnover of organic matter in contaminated and natural environments.

Environmental Partitioning and Distribution Modeling

The environmental partitioning of this compound describes its distribution between different environmental compartments such as air, water, soil, and biota. This behavior is predicted based on its physicochemical properties. copernicus.org

Due to its low water solubility and high octanol-water partition coefficient (Log Kow), this compound has a strong tendency to partition from water into organic phases. dntb.gov.ua This means that in aquatic systems, it will predominantly be associated with sediments and suspended organic matter. In soil, it will be strongly adsorbed to the organic fraction, limiting its mobility.

Its moderate vapor pressure suggests that it can volatilize from surface water and soil, leading to its presence in the atmosphere, where it is subject to photooxidation as previously described. Fugacity-based environmental models can be used to predict the steady-state distribution of this compound in a model environment.

Table 3: Physicochemical Properties and Environmental Partitioning of this compound

| Property | Value | Implication for Environmental Partitioning |

|---|---|---|

| Molecular Weight | 198.39 g/mol | Influences diffusion and transport rates. |

| Boiling Point | ~227 °C | Indicates moderate volatility. |

| Water Solubility | Very low | Tends to partition out of the aqueous phase. |

| Log Kow (Octanol-Water Partition Coefficient) | ~6.9 (estimated) | High potential for sorption to organic matter and bioaccumulation. |

| Vapor Pressure | Moderate | Allows for volatilization from surfaces into the atmosphere. |

Theoretical and Computational Chemistry Studies of 2,6,10 Trimethylundecane

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are used to study the three-dimensional arrangements of atoms in a molecule and their relative energies. lumenlearning.comlibretexts.org For a flexible molecule like 2,6,10-trimethylundecane, which has numerous single bonds, rotation around these bonds can lead to a vast number of different spatial arrangements, known as conformations or conformers. libretexts.org Conformational analysis aims to identify the most stable, low-energy conformers, as these will be the most populated and will largely determine the molecule's physical and chemical properties. lumenlearning.com

The stability of different conformers is primarily influenced by factors such as torsional strain (repulsion between electron clouds of bonds on adjacent atoms) and steric strain (repulsion between bulky groups that are brought close to each other). libretexts.org In alkanes, staggered conformations, where atoms or groups on adjacent carbons are as far apart as possible, are generally more stable than eclipsed conformations. libretexts.org For branched alkanes, gauche interactions, where bulky groups are adjacent to each other, introduce steric strain and are less stable than anti conformations where they are opposite to each other. lumenlearning.com

For this compound, the key rotatable bonds are along the undecane (B72203) backbone. The presence of methyl groups at the 2, 6, and 10 positions creates steric hindrance that influences the preferred conformations. The molecule will likely adopt a coiled, non-linear shape in its lowest energy state to minimize steric clashes between the methyl groups and the main carbon chain. Molecular dynamics simulations, a computational method that simulates the physical movements of atoms and molecules, could be employed to explore the vast conformational space of this compound and determine the populations of different conformers at various temperatures. researchgate.net

Table 1: Illustrative Relative Energies of Potential Conformers of this compound This table presents hypothetical data for illustrative purposes, based on general principles of conformational analysis, as specific computational results for this molecule are not readily available.

| Conformer Description | Dihedral Angles of Interest (Backbone) | Key Steric Interactions | Relative Potential Energy (kcal/mol) |

|---|---|---|---|

| Extended Anti-Conformation (Hypothetical) | All anti (180°) | High due to methyl group clashes | High |

| Folded Gauche Conformation 1 | Gauche, Anti, Gauche... | Minimized steric hindrance | 0.0 (Reference) |

| Folded Gauche Conformation 2 | Anti, Gauche, Gauche... | Moderate steric hindrance | +1.5 |

Quantum Chemical Calculations and Mechanistic Insights

Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure, energy, and properties of molecules. These methods, such as Density Functional Theory (DFT), provide detailed insights into chemical reactions, including the formation of radicals and the elucidation of reaction pathways. nih.gov

The initiation of atmospheric oxidation of alkanes typically involves the abstraction of a hydrogen atom by a radical, most commonly the hydroxyl radical (•OH), to form an alkyl radical. mdpi.com The ease with which a hydrogen atom is abstracted is related to the C-H bond dissociation energy (BDE). Weaker C-H bonds have lower BDEs and are more susceptible to abstraction. utexas.edu In branched alkanes like this compound, there are four types of C-H bonds:

Primary (1°): A hydrogen attached to a carbon that is bonded to only one other carbon.

Secondary (2°): A hydrogen attached to a carbon that is bonded to two other carbons.

Tertiary (3°): A hydrogen attached to a carbon that is bonded to three other carbons.

The general trend for C-H BDEs in alkanes is tertiary < secondary < primary. utexas.edu Therefore, the tertiary hydrogens at positions 2, 6, and 10 of this compound are expected to be the most reactive sites for H-abstraction. Quantum chemical calculations can be used to compute the BDEs for each unique C-H bond in the molecule, providing a quantitative prediction of reactivity. nih.gov The activation energy for the H-abstraction reaction is closely related to the BDE of the bond being broken.

Table 2: Estimated C-H Bond Dissociation Energies (BDEs) for this compound Values are typical estimates for alkanes and are provided for illustrative purposes. Specific DFT calculations would be needed for precise values for this molecule.

| Position on Chain | Type of C-H Bond | Estimated BDE (kcal/mol) | Expected Reactivity toward H-abstraction |

|---|---|---|---|

| C1, C11, Methyls on C2, C6, C10 | Primary (1°) | ~98-100 | Low |

| C3, C4, C5, C7, C8, C9 | Secondary (2°) | ~95-96 | Medium |

Following the initial formation of an alkyl radical, the subsequent reaction pathways in the atmosphere are complex. The alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). copernicus.org The fate of this peroxy radical is central to the subsequent chemistry and depends on the concentration of nitrogen oxides (NOₓ).

Under high-NOₓ conditions: The peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). The alkoxy radical is a key intermediate that can undergo further reactions, such as isomerization (intramolecular H-atom abstraction) or C-C bond scission (fragmentation). researchgate.net

Under low-NOₓ conditions: The peroxy radical may react with the hydroperoxyl radical (HO₂•) to form a hydroperoxide (ROOH) or with another peroxy radical. copernicus.org It can also undergo autoxidation, a series of intramolecular H-shifts and O₂ additions, leading to the formation of highly oxygenated molecules. copernicus.org

For a large, branched molecule like this compound, quantum chemical calculations can be used to map out the potential energy surfaces for these various reaction pathways. This allows for the determination of the most likely reaction mechanisms and the prediction of the major oxidation products, such as carbonyls, nitrates, and hydroperoxides, which are important precursors to secondary organic aerosol (SOA). researchgate.net Studies on the similar molecule 2,6,10-trimethyldodecane (B139076) have shown that first-generation SOA products include alkyl nitrates, 1,4-hydroxynitrates, and 1,4-hydroxycarbonyls. researchgate.net

Simulation of Atmospheric and Environmental Behavior

The ultimate fate of this compound in the environment is governed by its transport and chemical transformation in the atmosphere. Large-scale atmospheric chemistry models are used to simulate these processes and predict their impact on air quality and climate. nih.gov

Atmospheric models cannot explicitly represent every single organic compound present in the atmosphere due to computational limitations. Instead, they often use "lumped species" approaches, where thousands of individual compounds are grouped together based on similar properties, such as carbon number, structure (e.g., linear, branched, cyclic), and reactivity. copernicus.orgcopernicus.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6,10-trimethyldodecane |

| Hydroxyl radical |

| Nitric oxide |

| Nitrogen dioxide |

| Hydroperoxyl radical |

| Hydroperoxide |

| Alkyl nitrate |

| 1,4-hydroxynitrate |

The Role of 2,6,10 Trimethylundecane As a Biomarker and Chemical Signal in Biological Systems

The branched-chain alkane 2,6,10-trimethylundecane is an organic compound that has been identified in various biological contexts, where it serves as a chemical signal and biomarker. Its function is primarily understood through its involvement in chemical communication, its detection in metabolomic studies of inter-species interactions, and its contribution to the chemical diversity of ecosystems. This article explores the multifaceted role of this compound in these specific areas of biological science.

Applications of 2,6,10 Trimethylundecane As Model Compounds and Analytical Standards in Research

Proxies for Complex Hydrocarbon Systems (e.g., Polyolefins, Squalane)

The study of large and complex hydrocarbon molecules, such as those found in polyolefins and lubricating oils, can be challenging due to their polydispersity and intricate structures. Smaller, well-characterized molecules like 2,6,10-trimethylundecane can act as effective proxies, providing insights into the fundamental chemical and physical processes of these larger systems.

Polyolefins: The thermal degradation of polyolefins, a critical aspect of plastics recycling and stability, involves complex bond-scission and rearrangement reactions. While direct analysis of these polymers during degradation is difficult, model compounds can offer a simplified yet representative system for study. The branched structure of this compound mimics the short-chain branching found in polymers like low-density polyethylene (LDPE) and polypropylene (PP). Studying the pyrolysis of this compound can help elucidate the primary fragmentation pathways and the formation of volatile organic compounds (VOCs) that occur during the thermal decomposition of these widely used plastics.

Squalane (B1681988): Squalane (C30H62) is a highly branched isoprenoid alkane that is extensively used as a model lubricant base oil in tribological studies. researchgate.net Its well-defined structure and properties make it an ideal candidate for investigating phenomena such as shear thinning, viscosity, and film formation under extreme pressure and temperature conditions. researchgate.netredalyc.org While not as large as squalane, this compound shares the characteristic of multiple methyl branches along a hydrocarbon backbone. This structural similarity allows it to be used as a smaller, computationally less demanding model to simulate and understand the molecular interactions and conformational changes that govern the lubricating properties of larger, more complex branched alkanes like squalane. bham.ac.uk Research using such model compounds contributes to the development of more efficient and durable lubricants.

Table 1: Comparison of Structural Features

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C14H30 | 198.40 | Highly branched acyclic alkane |

| Polyethylene (LDPE) | (C2H4)n | Variable | Long-chain polymer with short and long-chain branching |

| Polypropylene | (C3H6)n | Variable | Long-chain polymer with methyl branches |

| Squalane | C30H62 | 422.81 | Highly branched isoprenoid alkane |

Reference Standards in Environmental Forensic Investigations (e.g., Oil Spill Fingerprinting)

In the unfortunate event of an oil spill, identifying the source of the pollution is a critical task for environmental forensics. "Oil spill fingerprinting" is a methodology used to match the chemical composition of a spilled oil with potential sources. This process relies on the analysis of specific biomarker compounds that are unique to different crude oils.

Isoprenoid alkanes, a class of branched alkanes derived from natural sources, are important biomarkers used in these investigations. wordpress.com Pristane (B154290) (2,6,10,14-tetramethylpentadecane) and phytane (B1196419) (2,6,10,14-tetramethylhexadecane) are two of the most commonly analyzed isoprenoids. wordpress.com The ratios of these compounds to each other and to straight-chain n-alkanes (e.g., pristane/phytane, pristane/n-C17, phytane/n-C18) provide a distinctive "fingerprint" of the oil. wordpress.com

Given its structure as a branched isoprenoid-like alkane, this compound can serve as an excellent reference standard in the gas chromatography-mass spectrometry (GC-MS) analysis of oil spill samples. wordpress.com By injecting a known amount of this standard along with the oil sample extract, analysts can:

Confirm instrument performance: Ensure the GC-MS system is operating correctly and can accurately detect branched alkanes.

Aid in compound identification: The known retention time and mass spectrum of this compound can help in the tentative identification of other, similar branched alkanes in the sample.

Table 2: Common Diagnostic Ratios in Oil Spill Fingerprinting

| Ratio | Typical Application |

|---|---|

| Pristane/Phytane (Pr/Ph) | Indicator of the redox conditions of the source rock depositional environment. |

| Pristane/n-C17 | Indicator of the source of organic matter and degree of biodegradation. |

| Phytane/n-C18 | Indicator of the source of organic matter and degree of biodegradation. |

Analytical Method Validation and Development

The development and validation of new analytical methods are crucial for ensuring the accuracy, precision, and reliability of chemical measurements. Certified reference materials (CRMs) and analytical standards play a pivotal role in this process. This compound, due to its availability as a high-purity compound, is well-suited for this purpose, particularly in methods developed for hydrocarbon analysis.

When developing a new gas chromatography (GC) method for the analysis of complex hydrocarbon mixtures, such as gasoline, diesel, or environmental extracts, this compound can be used to:

Determine retention indices: By running this standard, its retention time can be used to calculate its retention index, which helps in the identification of unknown compounds in the sample.

Assess chromatographic resolution: The peak shape and resolution of this compound from other components can be used to optimize the GC method parameters (e.g., temperature program, carrier gas flow rate).

Evaluate method performance parameters: During method validation, a standard like this compound can be used to determine key performance indicators such as:

Linearity: By preparing a series of calibration standards of this compound at different concentrations, the linear response range of the detector can be established.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified by the instrument can be determined.

Accuracy and Precision: The accuracy of the method can be assessed by analyzing a sample with a known concentration of this compound, while precision is determined by repeated analyses of the same standard.

Table 3: Key Parameters in Analytical Method Validation

| Parameter | Description |

|---|---|

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |

| Accuracy | The closeness of agreement between the true value and the value found. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

Future Research Directions and Emerging Areas for 2,6,10 Trimethylundecane Research

Advanced Spectroscopic Characterization Methodologies

The structural complexity of highly branched alkanes like 2,6,10-trimethylundecane presents challenges for routine analytical techniques. While standard Gas Chromatography-Mass Spectrometry (GC-MS) can confirm its molecular weight, unambiguous confirmation of its specific isomeric structure and the identification of trace impurities requires more sophisticated approaches. Future research should pivot towards the adoption of advanced spectroscopic methods that provide comprehensive structural elucidation.

Modern Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers a powerful toolkit. While basic 1D NMR (¹H and ¹³C) provides foundational data, two-dimensional (2D) NMR techniques are essential for definitively establishing the connectivity of the carbon skeleton. pitt.edu Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can map out the intricate proton-proton and proton-carbon correlations within the molecule, leaving no ambiguity about the positions of the methyl branches. jchps.comnih.gov

Furthermore, high-resolution mass spectrometry (HRMS) can provide exact mass measurements, which is crucial for confirming the elemental composition and identifying potential co-eluting isomers or contaminants with high confidence. wikipedia.org The fragmentation patterns observed in MS can be complex for alkanes due to rearrangements; however, detailed analysis of these patterns can offer clues to the branching structure. docbrown.infochemguide.co.uk Applying these advanced methods will not only serve to create a definitive spectroscopic signature for this compound but also establish a benchmark for the analysis of other complex isoprenoid alkanes.

| Technique | Abbreviation | Primary Information Yielded | Research Application |

|---|---|---|---|

| Correlation Spectroscopy | COSY | Shows coupling between adjacent protons (¹H-¹H correlations). | Confirms the connectivity of protons along the undecane (B72203) backbone and within methyl groups. |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons directly bonded to carbon atoms (¹H-¹³C one-bond correlations). | Assigns specific proton signals to their corresponding carbon atoms in the structure. |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and carbons separated by 2-3 bonds (long-range ¹H-¹³C correlations). | Establishes the precise location of the three methyl branches (at C2, C6, and C10) by linking methyl protons to backbone carbons. |

| High-Resolution Mass Spectrometry | HRMS | Provides highly accurate mass-to-charge ratio (m/z) measurements. | Unambiguously confirms the elemental formula (C₁₄H₃₀) and helps differentiate from other compounds with the same nominal mass. |

Deeper Mechanistic Studies of Biotransformations

The fate of branched alkanes in the environment is a critical area of research, with significant implications for bioremediation. While many microorganisms, particularly bacteria of the genus Alcanivorax, are known to degrade alkanes, branched-chain compounds are often more resistant to microbial attack than their linear counterparts. frontiersin.orgnih.gov The specific metabolic pathways and enzymatic machinery responsible for the biotransformation of this compound are currently unknown and represent a significant knowledge gap.

Future investigations should focus on elucidating these pathways. Aerobic degradation is typically initiated by monooxygenase enzymes, such as those from the alkane hydroxylase (AlkB) or cytochrome P450 families, which introduce an oxygen atom to the alkane. nih.govfrontiersin.orgresearchgate.net For branched alkanes, the site of initial oxidation is a key question. Subsequent steps would likely involve alcohol and aldehyde dehydrogenases to form a carboxylic acid, which can then enter central metabolism, for instance, via β-oxidation. frontiersin.org

Anaerobic degradation pathways are also a crucial research frontier. In anoxic environments, alkane activation can occur through a remarkable reaction involving the addition of the alkane to a fumarate (B1241708) molecule, a process catalyzed by the glycyl radical enzyme alkylsuccinate synthase (ASS). oup.comcdnsciencepub.com Identifying the specific microbes and enzymes capable of degrading this compound under both aerobic and anaerobic conditions is essential. This would involve enrichment cultures, isolation of degrading strains, and subsequent biochemical and genetic analyses to characterize the key enzymes and their metabolites.

| Enzyme Family | Metabolic Condition | Function | Potential Role in this compound Degradation |

|---|---|---|---|

| Alkane Hydroxylase (AlkB) | Aerobic | Integral membrane non-heme iron monooxygenases that hydroxylate medium-chain alkanes. | Could initiate degradation by oxidizing one of the terminal methyl groups or a methylene (B1212753) group. |

| Cytochrome P450 Monooxygenases | Aerobic | Heme-containing enzymes capable of oxidizing a wide range of substrates, including alkanes. | May be involved in the initial hydroxylation, particularly in bacteria known to degrade complex hydrocarbons. nih.gov |

| Methane Monooxygenases (MMO) | Aerobic | Enzymes that hydroxylate short-chain alkanes. | Less likely to be the primary enzyme but could show promiscuous activity. researchgate.net |

| Alkylsuccinate Synthase (ASS) | Anaerobic | Glycyl radical enzymes that catalyze the addition of alkanes to fumarate. | The key enzyme to investigate for anaerobic activation of this compound in anoxic sediments or reservoirs. oup.com |

Sustainable Synthesis and Green Chemistry Approaches

Conventional synthesis of specific branched alkanes often relies on multi-step processes using petroleum-derived feedstocks and stoichiometric reagents, which can be inefficient and generate significant waste. A major future research direction is the development of sustainable and green synthetic routes to this compound and related isoprenoids.

One promising avenue is biocatalysis, leveraging the natural isoprenoid biosynthetic pathways in engineered microorganisms. nih.gov The mevalonate (B85504) (MVA) or 1-deoxy-D-xylulose-5-phosphate (DXP) pathways produce the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govcreative-proteomics.com Through metabolic engineering, these pathways can be harnessed and extended with specific prenyltransferases and reductases to assemble the C14 backbone of this compound from simple carbon sources like glucose. nih.gov Cell-free biocatalytic systems, which use purified enzymes instead of whole cells, also offer a highly controlled environment for production. acs.org

Chemo-catalytic approaches using renewable resources are also gaining traction. This includes the catalytic upgrading of biomass-derived platform molecules. For instance, strategies involving catalytic cracking and isomerization of larger bio-derived hydrocarbons over solid acid catalysts, such as zeolites, could be tailored to selectively produce gasoline-range branched alkanes. researchgate.netresearchgate.net Another approach involves the synthesis from smaller building blocks derived from bio-alcohols. acs.org These green chemistry methods aim to reduce environmental impact by using renewable feedstocks, minimizing energy consumption, and designing highly selective catalytic processes.

| Strategy | Approach | Key Advantages | Research Challenges |

|---|---|---|---|

| Metabolic Engineering | Utilize engineered microbes (e.g., E. coli, yeast) to produce the target molecule from simple sugars via isoprenoid pathways. nih.gov | Uses renewable feedstocks; potential for high stereoselectivity; operates under mild conditions. | Complex pathway engineering; achieving high titers and yields; metabolic burden on host cells. |

| Cell-Free Biocatalysis | Combine a cascade of purified enzymes in vitro to convert a substrate to the final product. acs.org | High product purity; circumvents cell viability issues; precise control over reaction conditions. | Enzyme stability and cost; cofactor regeneration requirements. |

| Chemo-catalysis | Convert biomass-derived feedstocks using heterogeneous catalysts (e.g., zeolites, supported metals). mdpi.com | High throughput; robust and stable catalysts; can utilize diverse feedstocks. | Achieving high selectivity for a specific isomer; catalyst deactivation; requires higher temperatures/pressures. |

Integration of Multi-Omics Data for Comprehensive Systems Understanding

To fully comprehend the biological impact and fate of this compound, future research must move beyond single-endpoint studies and embrace a systems biology approach. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide an unprecedented, holistic view of how microbial communities or specific organisms respond to and process this compound. frontiersin.orgnih.gov

When a microbial consortium capable of degrading this compound is identified, metagenomics can reveal the full genetic potential of the community, identifying all the potential alkane degradation genes present. cdnsciencepub.comnih.gov Transcriptomics (via RNA-seq) can then show which of these genes are actively expressed in the presence of the compound, while proteomics can identify the actual proteins (enzymes) being produced to carry out the degradation. nih.gov Finally, metabolomics, which analyzes the small-molecule intermediates, can map the metabolic pathway step-by-step and identify any potentially persistent or toxic byproducts. nih.gov

This multi-omics approach is powerful for elucidating complex biological processes. frontiersin.org It can uncover novel enzymes, reveal intricate regulatory networks that control the degradation pathway, and detail the metabolic interplay between different species within a community. Such a comprehensive understanding is not only fundamental for advancing our knowledge of biogeochemical cycles but is also invaluable for designing more effective and predictable bioremediation strategies for environments contaminated with branched alkanes.

| Omics Field | Technology | Key Questions Addressed |

|---|---|---|

| Genomics / Metagenomics | DNA Sequencing | Which microorganisms have the genetic potential to degrade the compound? What degradation-related genes (e.g., for monooxygenases) are present in a community? nih.gov |

| Transcriptomics | RNA Sequencing (RNA-Seq) | Which degradation genes are actively being transcribed in response to the compound's presence? How is gene expression regulated? |

| Proteomics | Mass Spectrometry-based Proteomics | Which enzymes and other proteins are actually produced and abundant during degradation? What is the functional machinery of the cell? nih.gov |

| Metabolomics | GC-MS, LC-MS | What are the intermediate products of the degradation pathway? What is the ultimate fate of the carbon from this compound? nih.gov |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2,6,10-trimethylundecane, and how do reaction conditions influence isomer purity?

- Methodology :

- Catalytic alkylation : Use branched alkane precursors (e.g., farnesane derivatives) with methylating agents like methyl iodide under acidic or basic catalysis. Monitor reaction progress via GC-MS to track intermediate formation .

- Isomer separation : Employ preparative gas chromatography (GC) with non-polar columns (e.g., Apiezon L) and temperature programming (60°C to 280°C) to resolve structural isomers. Retention indices (RIs) can be cross-referenced with linear alkane standards .

- Key Challenges : Minimize side products (e.g., over-methylation) by optimizing stoichiometry and reaction time.

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

- Methodology :

- NMR analysis : Use -NMR to identify methyl branching patterns (e.g., signals at 20–25 ppm for tertiary carbons) and -NMR to resolve methyl proton environments (δ 0.8–1.5 ppm) .

- GC-MS : Compare fragmentation patterns with NIST library data (e.g., m/z 57, 71 for branched alkane signatures). Normal alkane RIs (e.g., C10–C20) aid in structural confirmation .

Q. What thermodynamic properties (e.g., enthalpy, entropy) are critical for modeling this compound in combustion studies?

- Methodology :

- Computational estimation : Apply group contribution methods (e.g., Joback-Reid) to predict standard formation enthalpy () and entropy (). Compare with experimental data for linear alkanes (e.g., undecane: ) .

- Experimental validation : Use bomb calorimetry to measure heat of combustion and derive . Discrepancies >5% from computational models warrant re-evaluation of branching effects .

Advanced Research Questions